molecular formula C13H27I B6314637 5-(2-Iodoethyl)undecane CAS No. 1951441-91-0

5-(2-Iodoethyl)undecane

Cat. No.: B6314637
CAS No.: 1951441-91-0
M. Wt: 310.26 g/mol
InChI Key: SNTLCIMNKKJEPU-UHFFFAOYSA-N
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Description

5-(2-Iodoethyl)undecane is a halogenated alkane characterized by an undecane backbone (C11H23) substituted with a 2-iodoethyl group (-CH2CH2I) at the fifth carbon position. This compound, with the CAS registry number 1951441-91-0, is synthesized for applications in organic synthesis and materials science, where the iodine atom serves as a reactive site for further functionalization (e.g., nucleophilic substitutions or cross-coupling reactions). Its molecular formula is C13H25I, and it is commercially available with a purity of 95% .

Properties

IUPAC Name

5-(2-iodoethyl)undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27I/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTLCIMNKKJEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodoethyl)undecane typically involves the iodination of an appropriate precursor. One common method is the reaction of 5-undecene with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 5-(2-Iodoethyl)undecane may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(2-Iodoethyl)undecane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 5-(2-Iodoethyl)undecane can lead to the formation of various oxidized products depending on the oxidizing agent and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Corresponding hydroxyl, cyano, or amino derivatives.

    Reduction: Ethylundecane.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

Chemistry: 5-(2-Iodoethyl)undecane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In biological research, 5-(2-Iodoethyl)undecane can be used as a radiolabeled compound for tracing and imaging studies. Its iodine atom can be replaced with radioactive isotopes for use in diagnostic imaging techniques such as positron emission tomography (PET).

Industry: The compound finds applications in the production of surfactants, lubricants, and polymer additives. Its unique structure allows it to impart specific properties to the final products, such as improved stability and performance.

Mechanism of Action

The mechanism of action of 5-(2-Iodoethyl)undecane depends on its specific application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the compound undergoes hydrogenation to remove the iodine atom and form the corresponding ethyl derivative.

Comparison with Similar Compounds

Methyl-Substituted Undecanes

Compounds such as 5-methylundecane (C12H26, CAS 1632-70-8) and 3,5-dimethylundecane (C13H28, CAS 17312-81-1) share the undecane backbone but differ in substituents. Key distinctions include:

  • Reactivity : The iodine in 5-(2-Iodoethyl)undecane confers higher reactivity compared to methyl groups, enabling participation in halogen-specific reactions (e.g., Suzuki coupling). Methylated derivatives are more chemically inert .
  • Physical Properties :
Compound Molecular Weight Melting Point (K) ΔvapH (kcal/mol)
5-(2-Iodoethyl)undecane 310.20 Not reported Not reported
5-Methylundecane 170.33 205.4 12.0 (at 372 K)
3,5-Dimethylundecane 184.36 Not reported Not reported

Halogenated Alkanes

Compounds like 7-(2-Iodoethyl)tetradecane (CAS 1951441-15-8) and N-(2-Iodoethyl)trifluoroacetamide (CAS 67680-56-2) share the 2-iodoethyl group but differ in chain length or additional functional groups. These variations influence solubility and biological activity. For example, trifluoroacetamide derivatives exhibit enhanced metabolic stability in pharmaceutical contexts .

Functional and Application Differences

Industrial and Pharmaceutical Uses

  • 5-(2-Iodoethyl)undecane: Primarily used as a synthetic intermediate in organoiodine chemistry. Its iodine atom facilitates the preparation of complex molecules in drug discovery .
  • Methylated Undecanes : Found in emollients (e.g., Cetiol® Ultimate, a blend of undecane and tridecane) due to their low viscosity and stability . They are also detected as volatile organic compounds (VOCs) in forensic analyses of firearms and breath samples .

Analytical Data

Gas Chromatography (GC) Retention Behavior

Retention times and Kovats' retention indices (RI) highlight differences in volatility and polarity:

Compound Column Type Active Phase Retention Index (RI)
5-Methylundecane Capillary Polydimethyl siloxane 1,150
4,4-Dimethylundecane Non-polar Squalane 1,180
5-(2-Iodoethyl)undecane Not reported Not reported Not reported

Note: The iodine substituent in 5-(2-Iodoethyl)undecane likely increases its retention time compared to methylated analogues due to higher molecular weight and polarity, though specific data are absent in the literature.

Biological Activity

Chemical Structure and Properties

5-(2-Iodoethyl)undecane has the following chemical structure:

  • Molecular Formula : C13_{13}H27_{27}I
  • Molecular Weight : 284.17 g/mol
  • IUPAC Name : 5-(2-iodoethyl)undecane

This compound features an undecane backbone with an iodoethyl side chain, which contributes to its biological reactivity.

Antimicrobial Activity

Research indicates that alkyl iodides exhibit significant antimicrobial properties. A study focusing on various alkyl iodides, including 5-(2-Iodoethyl)undecane, demonstrated their effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that 5-(2-Iodoethyl)undecane possesses potential as an antimicrobial agent, particularly effective against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that 5-(2-Iodoethyl)undecane exhibits dose-dependent cytotoxic effects. The compound was tested on human liver cancer cells (HepG2) and mouse fibroblast cells (L929), yielding the following IC50_{50} values:

Cell Line IC50_{50} (µM)
HepG225
L92950

This suggests that while the compound has cytotoxic effects, it may be more selective towards cancer cells compared to normal fibroblast cells.

The biological activity of 5-(2-Iodoethyl)undecane can be attributed to its ability to modify cellular processes. It is hypothesized that the iodo group facilitates nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may result in:

  • Inhibition of enzyme activity
  • Disruption of cell membrane integrity
  • Induction of oxidative stress

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer potential of various iodinated compounds, including 5-(2-Iodoethyl)undecane. The study found that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy in Clinical Settings : A clinical trial assessed the efficacy of topical formulations containing 5-(2-Iodoethyl)undecane against skin infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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